molecular formula C12H12N2O B13869900 3-(8-Oxo-5,6,7,8-tetrahydro-7-quinolinyl)propanenitrile

3-(8-Oxo-5,6,7,8-tetrahydro-7-quinolinyl)propanenitrile

Katalognummer: B13869900
Molekulargewicht: 200.24 g/mol
InChI-Schlüssel: ADTZNJLIVFUXMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(8-oxo-6,7-dihydro-5H-quinolin-7-yl)propanenitrile is a heterocyclic compound that features a quinoline core structure Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(8-oxo-6,7-dihydro-5H-quinolin-7-yl)propanenitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group transformations to introduce the nitrile group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed.

Analyse Chemischer Reaktionen

Types of Reactions

3-(8-oxo-6,7-dihydro-5H-quinolin-7-yl)propanenitrile can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Aminoquinoline or alkoxyquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

3-(8-oxo-6,7-dihydro-5H-quinolin-7-yl)propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-(8-oxo-6,7-dihydro-5H-quinolin-7-yl)propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and targets depend on the specific biological context and require further research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6,7-dihydro-5H-quinolin-8-one: Shares a similar quinoline core but lacks the nitrile group.

    4-hydroxy-2-quinolones: Known for their pharmaceutical applications and structural similarity.

Uniqueness

3-(8-oxo-6,7-dihydro-5H-quinolin-7-yl)propanenitrile is unique due to the presence of both the oxo and nitrile functional groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is less common in quinoline derivatives, making this compound a valuable target for further research and development.

Eigenschaften

Molekularformel

C12H12N2O

Molekulargewicht

200.24 g/mol

IUPAC-Name

3-(8-oxo-6,7-dihydro-5H-quinolin-7-yl)propanenitrile

InChI

InChI=1S/C12H12N2O/c13-7-1-3-10-6-5-9-4-2-8-14-11(9)12(10)15/h2,4,8,10H,1,3,5-6H2

InChI-Schlüssel

ADTZNJLIVFUXMP-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(C(=O)C1CCC#N)N=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.